2-Desoxypleniradin-4-0-a-L-rhamnopyranoside

Description

BenchChem offers high-quality 2-Desoxypleniradin-4-0-a-L-rhamnopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Desoxypleniradin-4-0-a-L-rhamnopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H30O7 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

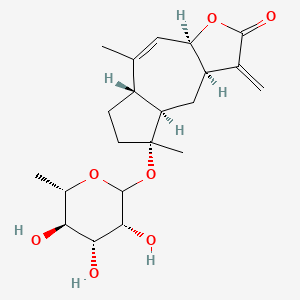

(3aR,5aS,8R,8aR,9aR)-5,8-dimethyl-1-methylidene-8-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5a,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-2-one |

InChI |

InChI=1S/C21H30O7/c1-9-7-15-13(10(2)19(25)27-15)8-14-12(9)5-6-21(14,4)28-20-18(24)17(23)16(22)11(3)26-20/h7,11-18,20,22-24H,2,5-6,8H2,1,3-4H3/t11-,12+,13+,14+,15+,16-,17+,18+,20?,21+/m0/s1 |

InChI Key |

XUPDHFIEIOXDJS-RYIXLMPRSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)O[C@@]2(CC[C@H]3[C@H]2C[C@H]4[C@@H](C=C3C)OC(=O)C4=C)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2(CCC3C2CC4C(C=C3C)OC(=O)C4=C)C)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Isolation and Characterization of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside: A Hypothetical Sesquiterpene Lactone Glycoside

Abstract

This technical guide outlines the strategic approach for the isolation and structural elucidation of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, a novel, hypothetical sesquiterpene lactone glycoside. As direct literature for this compound is currently unavailable, this document provides a comprehensive framework based on established methodologies for the extraction and characterization of similar natural products from the Asteraceae family. The guide is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and discovery. We will delve into the known natural sources of the aglycone, pleniradin, propose a detailed, multi-step isolation protocol, and describe the necessary analytical techniques for full structural confirmation.

Introduction: The Untapped Potential of Sesquiterpene Lactone Glycosides

Sesquiterpene lactones are a diverse class of secondary metabolites, predominantly found in the Asteraceae family, which are renowned for their wide range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3] Their therapeutic potential is often enhanced through glycosylation, which can modulate their solubility, stability, and bioavailability. The subject of this guide, 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, represents a novel frontier in this class of compounds, combining the pleniradin core with a deoxy sugar moiety.

Pleniradin is a known sesquiterpene lactone of the pseudoguaianolide type, characterized by a C15 backbone.[4][5] It has been identified in plant species such as Baileya multiradiata and Baileya pleniradiata.[5] The addition of a 2-deoxy-α-L-rhamnopyranoside at the C4 position suggests a unique molecular architecture that warrants investigation for novel bioactivities.

The Aglycone: Pleniradin and its Natural Provenance

Pleniradin is a naturally occurring sesquiterpene lactone.[4] Its core structure is a complex polycyclic system that has presented a significant challenge for total synthesis.[5]

Table 1: Physicochemical Properties of Pleniradin

| Property | Value | Source |

| Molecular Formula | C15H20O4 | [4] |

| Molecular Weight | 264.32 g/mol | [4] |

| Chemical Class | Sesquiterpene Lactone (Pseudoguaianolide) | [1][5] |

| Known Natural Sources | Baileya multiradiata, Baileya pleniradiata, Ambrosia species | [4][5] |

Proposed Strategy for the Isolation and Purification of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside

The isolation of a novel glycoside from a plant matrix is a meticulous process that requires a systematic approach to separate the target compound from a complex mixture of phytochemicals. The following protocol is a generalized yet robust workflow adaptable to the specific plant source.

Plant Material Collection and Preparation

The initial step involves the collection of plant material from a known source of pleniradin, such as Baileya pleniradiata. The aerial parts of the plant (leaves, stems, and flowers) should be harvested and air-dried in a well-ventilated area, shielded from direct sunlight to prevent the degradation of thermolabile compounds. Once dried, the material should be ground into a fine powder to maximize the surface area for efficient extraction.

Extraction

A multi-step solvent extraction is recommended to fractionate the crude plant material based on polarity.

Step-by-Step Extraction Protocol:

-

Defatting: The powdered plant material is first macerated with a non-polar solvent, such as n-hexane, for 24-48 hours with continuous agitation. This step removes lipids and other non-polar constituents. The hexane extract is then filtered and can be set aside for other analyses.

-

Methanol Extraction: The defatted plant residue is then extracted with methanol, a polar solvent, to isolate a broad range of compounds, including glycosides. This extraction should be repeated three to five times to ensure exhaustive extraction. The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

Solvent-Solvent Partitioning

The crude methanol extract is then subjected to liquid-liquid partitioning to further fractionate the compounds.

Step-by-Step Partitioning Protocol:

-

The crude methanol extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol.

-

The mixture is first partitioned against ethyl acetate. The ethyl acetate fraction will contain compounds of intermediate polarity.

-

The remaining aqueous layer is then partitioned against n-butanol. Glycosides, being polar, are expected to concentrate in the n-butanol fraction.

-

Each fraction is concentrated under reduced pressure. The n-butanol fraction is the primary candidate for containing 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside.

Chromatographic Purification

The n-butanol fraction will still be a complex mixture and requires further purification using various chromatographic techniques.

Step-by-Step Chromatographic Protocol:

-

Silica Gel Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically starting with a mixture of chloroform and methanol and gradually increasing the methanol concentration. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions from the silica gel column that show promising TLC profiles are further purified on a Sephadex LH-20 column using methanol as the eluent. This step separates compounds based on molecular size and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC on a C18 column. A gradient of acetonitrile and water is commonly used as the mobile phase. This technique offers high resolution and is crucial for obtaining the pure compound.

Figure 1: A generalized workflow for the isolation of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside.

Structural Elucidation

Once the compound is isolated in its pure form, a combination of spectroscopic techniques is employed for its structural elucidation.

Table 2: Spectroscopic and Spectrometric Techniques for Structural Elucidation

| Technique | Purpose |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. Fragmentation patterns can provide clues about the structure of the aglycone and the sugar moiety. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and C-O bonds. |

| 1D NMR (¹H and ¹³C) | Provides information about the number and types of protons and carbons in the molecule. Chemical shifts and coupling constants help in determining the connectivity of atoms. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons (COSY), protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC). These are crucial for assembling the complete structure of the aglycone and the sugar, and for determining the point of glycosylation. |

| NOESY/ROESY | Determines the stereochemistry of the molecule by identifying protons that are close in space. |

Acid Hydrolysis

To confirm the identity of the sugar moiety, acid hydrolysis of the glycoside can be performed. This will cleave the glycosidic bond, yielding the aglycone (pleniradin) and the sugar. The sugar can then be identified by comparing its chromatographic and spectroscopic properties with those of an authentic sample of 2-deoxy-L-rhamnose.

Figure 2: A logical workflow for the structural elucidation of a novel natural product glycoside.

Potential Biological Significance

While the biological activity of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside is yet to be determined, the known activities of sesquiterpene lactones suggest several avenues for investigation. Many compounds in this class exhibit potent anti-inflammatory, anticancer, and antimicrobial properties.[3][6] The presence of the 2-deoxy sugar may influence its biological activity, potentially leading to enhanced efficacy or a novel mechanism of action.

Conclusion

The discovery and characterization of novel natural products like 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside are essential for advancing the field of drug discovery. Although direct information on this specific compound is not yet available, the established methodologies for the isolation and elucidation of sesquiterpene lactone glycosides from the Asteraceae family provide a clear and reliable path forward. This guide offers a comprehensive, technically sound framework to empower researchers in their quest to unlock the therapeutic potential of this and other novel natural products.

References

-

Chadwick, M., Trewin, H., Gawthrop, F., & Wagstaff, C. (2013). Sesquiterpenoids Lactones: Benefits to Plants and People. International Journal of Molecular Sciences, 14(6), 12780–12805. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 442293, Pleniradin. Retrieved January 3, 2026, from [Link].

-

Wikipedia contributors. (2023, December 19). Sesquiterpene lactone. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]

-

Yang, L., Wang, S., Xu, Y., & Zhang, C. (2012). Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography. Molecules, 17(11), 13291-13301. [Link]

-

Wu, J. B., Chun, Y. T., Ebajo, V. D., Jr, Malagasy, M. J., & Lee, S. U. (2011). Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum. Journal of Natural Products, 74(4), 785–790. [Link]

-

Taylor & Francis Online. (n.d.). Sesquiterpene lactones – Knowledge and References. Retrieved January 3, 2026, from [Link]

-

Merfort, I. (2011). Perspectives on sesquiterpene lactones in inflammation and cancer. Current drug targets, 12(11), 1560–1573. [Link]

Sources

- 1. Sesquiterpene lactone - Wikipedia [en.wikipedia.org]

- 2. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pleniradin | C15H20O4 | CID 442293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pleniradin|Pseudoguaianolide| TBC [benchchem.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

"2-Desoxypleniradin-4-O-a-L-rhamnopyranoside" biosynthetic pathway

An In-Depth Technical Guide to the Proposed Biosynthetic Pathway of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside

Abstract

This technical guide provides a comprehensive, research-oriented overview of the proposed biosynthetic pathway for 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, a complex glycosylated sesquiterpenoid lactone. As the complete pathway has not been fully elucidated in published literature, this document synthesizes established principles of terpenoid and glycoside biosynthesis to construct a scientifically rigorous and plausible pathway. We will delve into the three core stages: the formation of the sesquiterpenoid aglycone precursor from farnesyl pyrophosphate, the synthesis of the activated sugar donor UDP-L-rhamnose, and the final glycosylation event. This guide is intended for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also detailed, field-proven experimental protocols for pathway validation.

Introduction and Overview

2-Desoxypleniradin-4-O-α-L-rhamnopyranoside is a natural product derivative belonging to the pseudoguaianolide class of sesquiterpene lactones. The core aglycone is based on pleniradin, a compound isolated from plants in the Asteraceae family, such as Baileya pleniradiata[1]. Sesquiterpene lactones are a diverse group of C15 terpenoids known for a wide range of biological activities, and their glycosylation often enhances solubility, stability, and bioactivity.

The biosynthesis of this molecule can be logically dissected into three distinct modules:

-

Aglycone Biosynthesis: The construction of the C15 sesquiterpenoid core, "2-Desoxypleniradin," from the universal precursor farnesyl pyrophosphate (FPP). This involves a terpene synthase-catalyzed cyclization followed by a series of oxidative modifications, or "tailoring steps."

-

Activated Sugar Biosynthesis: The production of the glycosyl donor, UDP-L-rhamnose, from primary metabolism-derived UDP-glucose.

-

Glycosylation: The final, regio- and stereo-specific attachment of L-rhamnose to the aglycone, catalyzed by a glycosyltransferase (GT).

This guide will explore each module in detail, proposing specific enzymatic steps and intermediates based on established biochemical precedents.

Module 1: Proposed Biosynthesis of the 2-Desoxypleniradin Aglycone

The journey to the aglycone begins with the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), which is synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways[1].

FPP Cyclization and Core Formation

The biosynthesis of all sesquiterpenes is initiated by the ionization of FPP and its subsequent cyclization, a reaction catalyzed by a class of enzymes known as terpene synthases (TPS). For pseudoguaianolides like pleniradin, this is a complex process. It is hypothesized that FPP first cyclizes to form a germacrene intermediate. This is followed by a series of oxidative modifications and rearrangements. Evidence from co-occurring metabolites in Baileya pleniradiata suggests that the pathway proceeds through a melampolide intermediate, which then undergoes epoxidation and an acid-catalyzed cyclization to form the characteristic 5/7/5 tricyclic core of pleniradin[1].

Post-Cyclization Tailoring Reactions

Following the formation of the core hydrocarbon skeleton, a series of "tailoring" enzymes modify the structure to create the final aglycone. These modifications are critical for the molecule's bioactivity.

-

Hydroxylation: Cytochrome P450 monooxygenases (P450s) are primarily responsible for introducing hydroxyl groups onto the terpene scaffold with high regio- and stereo-specificity. The pleniradin structure features hydroxyl groups at positions C6 and C8[2]. For our target molecule, a crucial hydroxylation at the C4 position is required to serve as the attachment point for the rhamnose sugar.

-

Deoxygenation: The "2-Desoxy" designation in the target molecule's name implies the removal of a hydroxyl group from a pleniradin-like precursor. This is a plausible biochemical step, often catalyzed by specific reductases.

-

Lactone Formation: The formation of the characteristic γ-lactone ring is another critical tailoring step, likely involving a P450 or a related oxidoreductase.

Based on these principles, we propose the following pathway from FPP to a hypothetical "2-Desoxypleniradin" aglycone suitable for glycosylation.

Caption: Proposed biosynthetic pathway from FPP to the 2-Desoxypleniradin aglycone.

Module 2: Biosynthesis of the Activated Sugar Donor: UDP-L-Rhamnose

The glycosyl moiety, L-rhamnose, must be in an activated, high-energy form to be transferred to the aglycone. In plants and fungi, this is typically Uridine Diphosphate-L-rhamnose (UDP-L-rhamnose)[2][3][4]. The synthesis is a concise and well-characterized pathway starting from UDP-D-glucose.

The pathway involves two key enzymatic steps:

-

Dehydration: UDP-glucose 4,6-dehydratase (UGD) catalyzes the conversion of UDP-D-glucose to UDP-4-keto-6-deoxy-D-glucose. This is an NAD+-dependent oxidation followed by dehydration[5].

-

Epimerization and Reduction: A bifunctional enzyme, UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase/4-reductase (UGER), also known as Rhamnose Synthase (RHM), catalyzes the final two steps to produce UDP-L-rhamnose[3][5]. This enzyme first epimerizes the C3 and C5 positions and then uses NADPH to reduce the keto group at C4, yielding the final product.

Caption: Biosynthesis of the activated sugar donor, UDP-L-Rhamnose.

Module 3: The Final Glycosylation Step

The culmination of the pathway is the transfer of L-rhamnose from UDP-L-rhamnose to the C4-hydroxyl group of the 2-Desoxypleniradin aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT)[6]. These enzymes are part of the large GT1 family in the CAZy database and are known for their ability to specifically recognize both the sugar donor and the aglycone acceptor[6].

The reaction proceeds via a nucleophilic attack from the C4-hydroxyl oxygen of the aglycone onto the anomeric C1 of the rhamnose in UDP-L-rhamnose, displacing UDP and forming an α-L-rhamnopyranosidic bond. The specificity of the UGT ensures that the linkage is formed at the correct position (C4) and with the correct stereochemistry (α).

| Enzyme Class | Proposed Role in Pathway | EC Number |

| Terpene Synthase (TPS) | Cyclization of FPP to sesquiterpene scaffold | 4.2.3.x |

| Cytochrome P450 | Hydroxylation of terpene core | 1.14.14.x |

| Reductase | Deoxygenation of hydroxylated intermediate | 1.x.x.x |

| UDP-glucose 4,6-dehydratase | First step in UDP-L-rhamnose synthesis | 4.2.1.76 |

| Rhamnose Synthase | Final steps in UDP-L-rhamnose synthesis | 1.1.1.133 |

| UDP-Glycosyltransferase (UGT) | Transfer of rhamnose to the aglycone | 2.4.1.x |

Experimental Protocols for Pathway Validation

The proposed pathway is a hypothesis grounded in established biochemical principles. To validate this pathway and identify the specific genes involved, a series of targeted experiments are required.

Protocol 1: Identification of Candidate Genes via Comparative Transcriptomics

Objective: To identify candidate TPS, P450, and UGT genes involved in the biosynthesis by comparing gene expression in producing vs. non-producing tissues.

Methodology:

-

Tissue Collection: Collect tissues from the source plant (e.g., Baileya pleniradiata) known to produce high levels of the target compound (e.g., young leaves or flowers) and a tissue with low or no production (e.g., roots or old stems).

-

RNA Extraction & Sequencing: Extract total RNA from all samples and perform high-throughput RNA sequencing (RNA-seq).

-

De Novo Assembly & Annotation: If a reference genome is unavailable, perform de novo assembly of the transcriptome. Annotate the resulting transcripts using databases like NCBI nr, Swiss-Prot, and KEGG.

-

Differential Expression Analysis: Identify transcripts that are significantly upregulated in the high-producing tissue.

-

Candidate Gene Selection: Filter the differentially expressed genes for annotations corresponding to terpene synthases, cytochrome P450s, and UDP-glycosyltransferases. Prioritize candidates with the highest fold-change.

Caption: Workflow for identifying candidate biosynthetic genes via transcriptomics.

Protocol 2: In Vitro Enzymatic Characterization

Objective: To confirm the function of a candidate enzyme (e.g., the UGT) by expressing it heterologously and performing an in vitro assay.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequence of the candidate UGT gene from cDNA and clone it into an E. coli expression vector (e.g., pET-28a with a His-tag).

-

Protein Expression & Purification: Transform the construct into an expression strain like E. coli BL21(DE3). Induce protein expression with IPTG and purify the recombinant protein using Nickel-NTA affinity chromatography.

-

Substrate Acquisition: The 2-Desoxypleniradin aglycone must be available. This may require purification from the native plant or chemical synthesis. UDP-L-rhamnose is commercially available.

-

Enzyme Assay:

-

Set up a reaction mixture containing: 50 mM Tris-HCl buffer (pH 7.5), 100 µM 2-Desoxypleniradin, 1 mM UDP-L-rhamnose, and 1-5 µg of the purified UGT enzyme.

-

Incubate at 30°C for 1-2 hours.

-

Set up negative controls (no enzyme, no aglycone, no UDP-L-rhamnose).

-

-

Product Analysis: Quench the reaction with methanol. Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), comparing the retention time and mass spectrum to an authentic standard of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside.

Protocol 3: In Vivo Pathway Validation via Gene Silencing

Objective: To confirm the role of a candidate gene in the pathway within the native plant.

Methodology:

-

VIGS Construct Preparation: Design a Virus-Induced Gene Silencing (VIGS) construct targeting a ~300 bp fragment of the candidate gene (e.g., the UGT). Clone this fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector.

-

Agroinfiltration: Introduce the VIGS constructs (TRV1 and the TRV2-gene fragment) into Agrobacterium tumefaciens. Infiltrate young seedlings of the source plant with the Agrobacterium culture. Use an empty TRV2 vector as a negative control.

-

Phenotyping and Metabolite Analysis: After 3-4 weeks, observe the plants for any visible phenotype. Collect tissues from the silenced and control plants.

-

Metabolite Extraction & Analysis: Extract small molecules from the tissues and analyze by LC-MS. Quantify the level of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside. A significant reduction in the target compound in the silenced plants compared to the controls confirms the gene's involvement in the pathway.

-

RT-qPCR: Confirm the successful silencing of the target gene by measuring its transcript levels using Reverse Transcription-quantitative PCR.

Conclusion and Future Directions

This guide outlines a plausible biosynthetic pathway for 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, grounded in the established principles of natural product biosynthesis. The proposed pathway provides a robust framework for future research, and the detailed experimental protocols offer a clear roadmap for the discovery and validation of the specific genes and enzymes involved. Elucidating this pathway will not only deepen our understanding of plant specialized metabolism but also open the door to heterologous production of this and related bioactive compounds through metabolic engineering.

References

-

National Center for Biotechnology Information. (n.d.). Pleniradin. PubChem Compound Database. Retrieved from [Link]

-

Bar-Peled, M., & O'Neill, M. A. (2011). Biosynthesis of UDP-4-keto-6-deoxyglucose and UDP-rhamnose in Pathogenic Fungi Magnaporthe grisea and Botryotinia fuckeliana. The Journal of biological chemistry, 287(2), 1247–1257. Retrieved from [Link]

-

Maddaluno, J., et al. (2019). Highly clade-specific biosynthesis of rhamnose: present in all plants and in only 42% of prokaryotes. Only Pseudomonas uses both D - and L -rhamnose. bioRxiv. Retrieved from [Link]

-

Field, R. A., et al. (2024). The L-rhamnose biosynthetic pathway in prokaryotes and eukaryotes. ResearchGate. Retrieved from [Link]

-

Macheroux, P., et al. (2011). Rhamnose Biosynthesis Pathway Supplies Precursors for Primary and Secondary Metabolism in Saccharopolyspora spinosa. Applied and Environmental Microbiology, 77(12), 4024-4031. Retrieved from [Link]

-

Li, L., et al. (2022). Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products. Synthetic and Systems Biotechnology, 7(1), 602-620. Retrieved from [Link]

-

Ren, Y., et al. (2021). Pathway for the biosynthesis of UDP-l-rhamnose. ResearchGate. Retrieved from [Link]

-

Japan Science and Technology Agency. (n.d.). Pleniradin. J-GLOBAL. Retrieved from [Link]

-

Wagstaff, B. A., Zorzoli, A., & Dorfmueller, H. C. (2021). NDP-rhamnose biosynthesis and rhamnosyltransferases. University of Dundee. Retrieved from [Link]

-

Lira, R. O., et al. (2020). Linaridin natural products. Natural Product Reports, 37(8), 1081-1094. Retrieved from [Link]

-

Li, L., et al. (2022). Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products. PubMed. Retrieved from [Link]

Sources

- 1. Pleniradin|Pseudoguaianolide| TBC [benchchem.com]

- 2. Pleniradin | C15H20O4 | CID 442293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Linaridin natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Frontiers | Natural products in drug discovery and development: Synthesis and medicinal perspective of leonurine [frontiersin.org]

- 5. Pleniradin | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 6. Biosynthesis of N-methylpelletierine : vindication of a classical biogenetic concept | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 2-Deoxypleniradin-4-O-α-L-rhamnopyranoside: Physicochemical Properties and Characterization

Introduction

2-Deoxypleniradin-4-O-α-L-rhamnopyranoside is a significant natural product belonging to the guaianolide class of sesquiterpene lactones, featuring a glycosidic linkage to an L-rhamnopyranose moiety.[1] Guaianolides are a well-established class of bioactive compounds, and the addition of a sugar moiety can significantly influence their pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the known physical and chemical properties of 2-Deoxypleniradin-4-O-α-L-rhamnopyranoside and outlines detailed experimental protocols for its isolation, characterization, and analysis. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure

The fundamental identity of 2-Deoxypleniradin-4-O-α-L-rhamnopyranoside is established through its unique chemical structure, comprising a diterpene lactone aglycone and a rhamnopyranoside glycone.

Molecular Structure

The aglycone portion of the molecule is a derivative of pleniradin, a guaianolide-type sesquiterpene lactone. The sugar moiety, L-rhamnopyranose, is attached at the C-4 position of the aglycone via an α-glycosidic bond.

Systematic Nomenclature and Identifiers

-

IUPAC Name : 5,8-dimethyl-3-methylidene-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]-2H,3H,3aH,4H,4aH,5H,6H,7H,7aH,9aH-azuleno[6,5-b]furan-2-one[1]

-

Chemical Formula : C₂₁H₃₀O₇[1]

-

SMILES : CC1OC(OC2(C)CCC3C2CC2C(OC(=O)C2=C)C=C3C)C(O)C(O)C1O[1]

-

InChI : InChI=1S/C21H30O7/c1-9-7-15-13(10(2)19(25)27-15)8-14-12(9)5-6-21(14,4)28-20-18(24)17(23)16(22)11(3)26-20/h7,11-18,20,22-24H,2,5-6,8H2,1,3-4H3[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Deoxypleniradin-4-O-α-L-rhamnopyranoside is presented in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Average Molecular Weight | 394.464 g/mol | PhytoBank[1] |

| Monoisotopic Molecular Weight | 394.199153306 g/mol | PhytoBank[1] |

| Chemical Class | Guaianolides and derivatives | PhytoBank[1] |

| Predicted Nature | Extremely weak basic (essentially neutral) | PhytoBank[1] |

Experimental Protocols for Characterization

The structural elucidation and verification of 2-Deoxypleniradin-4-O-α-L-rhamnopyranoside rely on a combination of chromatographic and spectroscopic techniques.

Isolation and Purification Workflow

The isolation of glycosides from natural sources is a multi-step process requiring careful selection of extraction and chromatographic methods.[2]

Caption: General workflow for the isolation and purification of glycosides from plant material.

Step-by-Step Methodology:

-

Extraction: The dried and powdered plant material is exhaustively extracted with a polar solvent such as methanol or ethanol at room temperature. This is based on the principle that glycosides are generally polar molecules.

-

Solvent Partitioning: The crude extract is concentrated and then subjected to liquid-liquid partitioning. This is a critical step to remove nonpolar constituents like fats and chlorophylls. A common sequence is partitioning against n-hexane (to remove lipids) followed by ethyl acetate or n-butanol to extract the glycosides.

-

Column Chromatography: The enriched glycosidic fraction is then subjected to column chromatography over silica gel or a size-exclusion resin like Sephadex LH-20. This step separates compounds based on polarity or size, respectively.

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative reversed-phase HPLC.[3] A C18 column with a gradient of water and acetonitrile or methanol is a standard choice for separating individual glycosides.

Spectroscopic Analysis

Spectroscopic methods are indispensable for the unambiguous structural elucidation of natural products.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[3]

-

¹H NMR: Provides information on the number, environment, and connectivity of protons. Key signals to identify would include those for the anomeric proton of the rhamnose unit, olefinic protons, and methyl groups.

-

¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The known ¹³C NMR spectral data for 2-Deoxypleniradin-4-O-α-L-rhamnopyranoside can be found in the SpectraBase database.[4]

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC). This allows for the complete assignment of the aglycone and glycone structures and the determination of the glycosylation site.

Caption: Workflow for structural elucidation using NMR spectroscopy.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which is used to determine the elemental formula (C₂₁H₃₀O₇).

-

Tandem Mass Spectrometry (MS/MS): Fragmentation patterns in MS/MS experiments can provide structural information, such as the loss of the sugar moiety, which helps to confirm the glycosidic nature of the compound.

Potential Biological and Pharmacological Significance

While specific biological activities for 2-Deoxypleniradin-4-O-α-L-rhamnopyranoside are not extensively documented in the initial search results, its chemical class suggests potential for various pharmacological effects. Many sesquiterpene lactones exhibit anti-inflammatory, antimicrobial, and cytotoxic activities.[5] The glycosylation can modulate these activities, often by increasing water solubility and altering cell permeability. Further research into the biological profile of this compound is warranted.

Synthesis and Derivatives

The chemical synthesis of complex glycosides like 2-Deoxypleniradin-4-O-α-L-rhamnopyranoside is a challenging task. It would involve the stereoselective synthesis of the aglycone and the glycosyl donor, followed by a carefully controlled glycosylation reaction. The synthesis of derivatives, for example, by modifying the sugar moiety or the aglycone, could be a strategy to explore structure-activity relationships.[6][7][8][9][10][11][12]

Conclusion

2-Deoxypleniradin-4-O-α-L-rhamnopyranoside is a structurally interesting natural product with potential for further scientific investigation. This guide provides a foundational understanding of its physicochemical properties and outlines the key experimental approaches for its study. The detailed methodologies presented herein are intended to serve as a practical resource for researchers aiming to isolate, characterize, and evaluate this and similar glycosidic natural products.

References

- Synthesis and Characterization of Glycosides. (n.d.).

- Glycosides Analysis. (n.d.). Creative Proteomics.

- Isolation, Identification and Characterization of Glycosides. (n.d.). Bentham Science Publisher.

- Showing 2-desoxypleniradin-4-O-alpha-L-rhamnopyranoside (PHY0092237). (n.d.). PhytoBank.

- Glycoside determination and analysis in laboratory. (2019, October 29). Analytice.

- Glycosides. (n.d.).

- 2-DESOXYPLENIRADIN-4-O-ALPHA-L-RHAMNOPYRANOSIDE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- Enkephalin analogues with N-phenyl-N-(piperidin-2-ylmethyl) propionamide derivatives: Synthesis and biological evaluations. (n.d.). PMC - NIH.

- Synthesis of 4-cyanophenyl and 4-nitrophenyl 2-azido-2-deoxy-1,5-dithio-beta-D-arabino. (n.d.).

- Stereocontrolled Synthesis of D- and L-β-Rhamnopyranosides with 4-O-6-S-α-Cyanobenzylidene-Protected 6-Thiorhamnopyranosyl Thioglycosides. (n.d.). PMC - NIH.

- Synthesis of methyl O-alpha-L-rhamnopyranosyl-(1-->2)-alpha-D-galactopyranosides specifically deoxygenated at position 3, 4, or 6 of the galactose residue. (1994). PubMed.

- Synthesis and biological activities of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosylpyrimidine and -purine nucleosides. (n.d.). PubMed.

- Biological Activities and Secondary Metabolites from Sophora tonkinensis and Its Endophytic Fungi. (2022). PMC - NIH.

- Synthesis and biological activity of 4',8-dihydroxyisoflavon-7-yl D-hexopyranosides. (2001).

- Improved method for the synthesis of 2-alkylamino-2-deoxy-d-glucopyranose and 1,2-dialkylamino-1,2-dideoxy-d-(N)-beta-glucoside. (2003). PubMed.

Sources

- 1. PhytoBank: Showing 2-desoxypleniradin-4-O-alpha-L-rhamnopyranoside (PHY0092237) [phytobank.ca]

- 2. Chapter - Isolation, Identification and Characterization of Glycosides | Bentham Science [eurekaselect.com]

- 3. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Biological Activities and Secondary Metabolites from Sophora tonkinensis and Its Endophytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enkephalin analogues with N-phenyl-N-(piperidin-2-ylmethyl) propionamide derivatives: Synthesis and biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 4-cyanophenyl and 4-nitrophenyl 2-azido-2-deoxy-1,5-dithio-beta-D-arabino- and -beta-D-lyxopyranosides possessing antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereocontrolled Synthesis of D- and L-β-Rhamnopyranosides with 4-O-6-S-α-Cyanobenzylidene-Protected 6-Thiorhamnopyranosyl Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of methyl O-alpha-L-rhamnopyranosyl-(1-->2)-alpha-D-galactopyranosides specifically deoxygenated at position 3, 4, or 6 of the galactose residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activities of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosylpyrimidine and -purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of 4',8-dihydroxyisoflavon-7-yl D-hexopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improved method for the synthesis of 2-alkylamino-2-deoxy-d-glucopyranose and 1,2-dialkylamino-1,2-dideoxy-d-(N)-beta-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation and Confirmation of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside: A Prototypical Workflow

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of novel natural products is a cornerstone of drug discovery and chemical biology. It is a deductive process that integrates multiple analytical techniques to solve a molecular puzzle. This guide presents a comprehensive, field-proven workflow for determining the complete structure of a complex natural product, using the iridoid glycoside "2-Desoxypleniradin-4-O-α-L-rhamnopyranoside" as a representative case study. We will proceed from the foundational step of determining the molecular formula by high-resolution mass spectrometry (HR-MS), through the meticulous assembly of the molecular framework using a suite of 1D and 2D nuclear magnetic resonance (NMR) experiments, to the final confirmation of stereochemistry and sugar identity via chemical methods. The causality behind each experimental choice is explained to provide not just a protocol, but a strategic framework for structural analysis.

Introduction: The Iridoid Glycoside Challenge

Iridoid glycosides are a large class of monoterpenoid natural products characterized by a cyclopentanopyran ring system.[1] They exhibit a vast range of biological activities, making them frequent targets in phytochemical investigations. However, their structural complexity, dense stereocenters, and potential for instability present significant analytical challenges.[2] The successful elucidation of such molecules is not reliant on a single technique but on the systematic and integrated application of modern spectroscopic methods.[3] This guide details such a systematic approach.

Part 1: Foundational Analysis - Molecular Formula by High-Resolution Mass Spectrometry (HR-MS)

Expertise & Causality: Before any attempt to assemble a structure, we must know the elemental components. High-resolution mass spectrometry is the definitive technique for obtaining an accurate mass measurement, which allows for the unambiguous determination of a compound's molecular formula.[4] Unlike unit-resolution mass spectrometry, HR-MS can distinguish between ions of the same nominal mass but different elemental compositions (e.g., C₂H₄ vs. CO), a critical first step for any unknown.[5] We employ LC-HR-MS/MS not only to determine the parent ion's formula but also to gain initial structural clues from its fragmentation patterns.[6]

Experimental Protocol: LC-HR-MS/MS Analysis

-

Sample Preparation: Dissolve 0.1 mg of the purified compound in 1.0 mL of LC-MS grade methanol.

-

Chromatography: Inject 5 µL onto a C18 UPLC column (e.g., Agilent Zorbax, 2.1 x 50 mm, 1.8 µm). Use a gradient elution from 10% to 95% acetonitrile (containing 0.1% formic acid) in water (containing 0.1% formic acid) over 10 minutes.[7]

-

MS Acquisition: Analyze the eluent using a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer in positive electrospray ionization (ESI+) mode.

-

MS Parameters:

-

Scan Range: m/z 100-1000.

-

Source Temperature: 120 °C.

-

Gas Flow: 10 L/min.

-

Collision Energy (for MS/MS): Ramp from 10-40 eV.

-

-

Data Analysis: Identify the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) and calculate the molecular formula using the instrument's software, aiming for a mass accuracy of < 5 ppm. Analyze the MS/MS spectrum for characteristic losses.

Data Presentation & Interpretation

For 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, the expected molecular formula is C₂₁H₃₀O₇.

| Ion Observed | Calculated Exact Mass | Measured m/z | Δ (ppm) | Inferred Formula |

| [M+Na]⁺ | 417.1838 | 417.1835 | -0.7 | C₂₁H₃₀O₇Na |

| [M+H]⁺ | 395.2019 | 395.2023 | +1.0 | C₂₁H₃₁O₇ |

The sub-1 ppm mass accuracy provides high confidence in the molecular formula C₂₁H₃₀O₇. The tandem MS (MS/MS) spectrum would be expected to show a prominent fragment ion at m/z 249.15, corresponding to the protonated aglycone [M+H-146]⁺. This results from the neutral loss of a deoxyhexose sugar (C₆H₁₀O₄, 146.0579 Da), which is the characteristic mass of a rhamnose moiety.[8][9] This provides the first piece of evidence for a rhamnoside structure.

Part 2: Assembling the Molecular Framework with NMR Spectroscopy

Expertise & Causality: With the molecular formula established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the precise connectivity of the atoms.[10] We begin with 1D experiments (¹H, ¹³C, DEPT) to create an inventory of all hydrogen and carbon atoms and their immediate environments. Subsequently, 2D NMR experiments (COSY, HSQC, HMBC) are used to piece these atoms together into structural fragments and then assemble the complete carbon skeleton.[11]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Methanol-d₄ or CDCl₃).

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for enhanced sensitivity.[4]

-

1D Experiments:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.

-

-

2D Experiments:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are critical for connecting structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations for stereochemical analysis (discussed in Part 3).

-

Data Presentation & Interpretation

The following table represents a realistic, synthesized dataset for the target molecule based on known values for similar iridoids and rhamnose.[12][13][14][15]

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) | Key HMBC Correlations | Key COSY Correlations |

| Aglycone | ||||

| 1 | 96.5 | 5.80, d (2.5) | C-3, C-5, C-8, C-9 | H-9 |

| 2 | 35.1 | 2.15, m | C-1, C-3, C-4, C-8 | H-3 |

| 3 | 141.2 | 6.25, br s | C-1, C-2, C-4, C-5, C-11 | H-2 |

| 4 | 155.8 | - | - | - |

| 5 | 115.5 | - | - | - |

| 6 | 38.2 | 2.30, m; 2.45, m | C-5, C-7, C-8 | H-7 |

| 7 | 30.1 | 1.90, m | C-5, C-6, C-8 | H-6, H-8 |

| 8 | 45.3 | 2.50, m | C-1, C-6, C-7, C-9, C-10 | H-7, H-9 |

| 9 | 48.9 | 2.65, m | C-1, C-5, C-8, C-10 | H-1, H-8 |

| 10 | 22.5 | 1.10, d (7.0) | C-8, C-9 | H-8 |

| 11 | 170.1 | - | - | - |

| 12 | 12.1 | 2.05, s | C-3, C-11 | - |

| Rhamnose | ||||

| 1' | 101.8 | 4.85, d (1.5) | C-4 (Aglycone) , C-2', C-5' | H-2' |

| 2' | 72.1 | 3.90, dd (3.0, 1.5) | C-1', C-3' | H-1', H-3' |

| 3' | 72.5 | 3.75, dd (9.5, 3.0) | C-2', C-4', C-5' | H-2', H-4' |

| 4' | 74.0 | 3.40, t (9.5) | C-3', C-5' | H-3', H-5' |

| 5' | 70.2 | 3.60, dq (9.5, 6.2) | C-1', C-4', C-6' | H-4', H-6' |

| 6' | 18.5 | 1.25, d (6.2) | C-4', C-5' | H-5' |

Deductive Logic:

-

Fragment Assembly: The COSY spectrum reveals coupled protons. For instance, correlations between H-6, H-7, and H-8 would define one part of the cyclopentane ring. The complete spin system of the rhamnose moiety (H-1' through H-6') would also be clearly visible.

-

Building the Skeleton: The HMBC spectrum is paramount for connecting uncoupled fragments.[16] For example, correlations from the methyl protons H-10 to carbons C-8 and C-9 confirm its position. A crucial correlation from the olefinic proton H-3 to the ester carbonyl C-11 links the lactone ring.

-

Confirming the Glycosidic Linkage: The single most important correlation for defining the full structure is the HMBC cross-peak between the anomeric proton of the sugar (H-1' at δH 4.85) and a carbon of the aglycone. In this case, the expected correlation to C-4 (δC 155.8) unequivocally establishes that the rhamnose unit is attached at the C-4 position.[17]

Visualization of Key NMR Correlations

The following diagram illustrates the critical 2- and 3-bond correlations used to assemble the structure.

Caption: Key COSY and HMBC correlations for structural assembly.

Part 3: Final Confirmation - Stereochemistry and Sugar Identity

Expertise & Causality: Determining the 2D structure is insufficient for biologically active molecules, where 3D arrangement is critical. NOESY/ROESY experiments reveal the relative stereochemistry by detecting protons that are close in space. However, these methods cannot determine the absolute configuration (e.g., distinguishing L-rhamnose from D-rhamnose). For this, we must resort to chemical degradation to liberate the sugar, followed by chiral analysis.[18]

Protocol 1: Relative Stereochemistry by NOESY

-

Acquisition: A 2D NOESY experiment is run on the same sample used for other NMR experiments. A mixing time of ~500-800 ms is typically used.

-

Interpretation:

-

Aglycone: Correlations between protons on different stereocenters define their relative orientation (e.g., cis or trans). For instance, a NOE between H-8 and H-9 would establish their cis relationship.

-

Glycosidic Linkage: The stereochemistry of the anomeric center is critical. For an α-linkage in rhamnose, a key NOE correlation is expected between the anomeric proton (H-1') and the axial H-5'. The absence of a strong NOE to H-2' further supports the α-configuration.

-

Protocol 2: Absolute Configuration of the Sugar by Chemical Analysis

Trustworthiness: This protocol provides definitive, independent validation of the sugar's identity and chirality, which cannot be determined by non-chiral spectroscopic methods alone.[19]

-

Acid Hydrolysis:

-

Dissolve ~1 mg of the glycoside in 1 mL of 2M Trifluoroacetic Acid (TFA).[18]

-

Heat the solution in a sealed vial at 110 °C for 2 hours.[20]

-

Cool the reaction, evaporate the TFA under a stream of nitrogen, and re-dissolve the residue in water.

-

Perform a liquid-liquid extraction with ethyl acetate to separate the aglycone (organic phase) from the free sugar (aqueous phase).

-

-

Chiral Derivatization & GC-MS Analysis:

-

Evaporate the aqueous layer containing the liberated sugar.

-

React the dry residue with a chiral derivatizing agent (e.g., (R)-(-)-2-butanol and acetylating agent) under established conditions.[21]

-

Analyze the resulting diastereomeric derivatives by GC-MS.

-

-

Comparison:

-

Prepare authentic standards of L-rhamnose and D-rhamnose using the identical derivatization procedure.

-

Compare the retention time of the derivative from the natural product with the retention times of the L- and D-standards. A match with the L-rhamnose derivative confirms the sugar's absolute configuration.[22]

-

Conclusion: An Integrated and Self-Validating Workflow

The structural elucidation of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside is achieved through a logical, multi-step process where each experiment provides a crucial piece of the puzzle. The workflow is inherently self-validating: the molecular formula from HR-MS must be consistent with the atom counts from ¹³C NMR, and the fragments deduced from MS/MS must align with the structures built from 2D NMR correlations. This integrated strategy, culminating in chemical verification of the sugar's absolute configuration, represents a robust and reliable gold standard in natural product chemistry.

Visualization of the Overall Elucidation Workflow

Caption: The integrated workflow for natural product structure elucidation.

References

-

Breitmaier, E. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity, 2, 149-173. [Link]

-

Guo, R., et al. (2022). Novel Method for Comprehensive Annotation of Plant Glycosides Based on Untargeted LC-HRMS/MS Metabolomics. Analytical Chemistry, 94(48), 16863–16872. [Link]

-

Tantishaiyakul, V. (2018). Natural Product Structure Elucidation by NMR Spectroscopy. ResearchGate. [Link]

-

Gunnarsson, T., et al. (1997). Determination of the absolute configuration of sugar residues using gas chromatography. Method with potential for elimination of references. Journal of Chromatography A, 769(2), 329-335. [Link]

-

ResearchGate. (n.d.). Absolute Configuration Determination of Sugar: A Review of the Different Methods. ResearchGate. [Link]

-

Zhang, H., et al. (2012). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Natural Product Communications, 7(1), 107-114. [Link]

-

Semantic Scholar. (n.d.). HR-LCMS Metabolite Profiling and in silico Evaluation of the Antidiabetic Activity of Methanolic Leaf Extract. Semantic Scholar. [Link]

-

Molinski, T. F., et al. (2009). Microscale Methodology for Structure Elucidation of Natural Products. Journal of Natural Products, 72(3), 538–543. [Link]

-

Novotny, M. V., & Soini, H. A. (2016). Structural Analysis of Natural Products. Analytical Chemistry, 88(1), 4-24. [Link]

-

Westin, J. (n.d.). Absolute Configuration - Carbohydrates. Jack Westin MCAT Content. [Link]

-

Urban, S., & Pierens, G. (2014). NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study. Applications of NMR Spectroscopy, 2, 1-20. [Link]

-

SpectraBase. (n.d.). 2-DESOXYPLENIRADIN-4-O-ALPHA-L-RHAMNOPYRANOSIDE. SpectraBase. [Link]

-

El-Naggar, L. J., & Beal, J. L. (1980). Iridoids. A review. Journal of Natural Products, 43(6), 649–707. [Link]

-

da Silva, G. G., et al. (2022). LC-HRMS/MS-Based Metabolomics Approaches Applied to the Detection of Antifungal Compounds and a Metabolic Dynamic Assessment of Orchidaceae. International Journal of Molecular Sciences, 23(22), 14264. [Link]

-

OUCI. (n.d.). Identification and Quantification of Cardiac Glycosides in Blood and Urine Samples by HPLC/MS/MS. OUCI. [Link]

-

MASONACO. (n.d.). LC-HRMS Applications. MASONACO. [Link]

-

Xue, H., et al. (2008). Structural characterization of iridoid glucosides by ultra-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 22(11), 1657-1668. [Link]

-

Sun, W. J., et al. (2008). Structure elucidation of five new iridoid glucosides from the leaves of Avicennia marina. Magnetic Resonance in Chemistry, 46(7), 638-642. [Link]

-

Li, J., et al. (2015). Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis. PLoS ONE, 10(10), e0140455. [Link]

-

Wang, Z., et al. (2024). Characterization of a Thermophilic and Acidophilic GH78 α-L-Rhamnosidase from Thermotoga sp. 2812B Capable of Efficiently Hydrolyzing a Variety of Natural Flavonoid Diglycosides. International Journal of Molecular Sciences, 25(3), 1836. [Link]

-

Qi, L. W., et al. (2009). Structural characterization and identification of iridoid glycosides, saponins, phenolic acids and flavonoids in Flos Lonicerae Japonicae by a fast liquid chromatography method with diode-array detection and time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 23(19), 3227-3242. [Link]

-

ResearchGate. (n.d.). Characterization of a Thermophilic and Acidophilic GH78 α-L-Rhamnosidase from Thermotoga sp. 2812B Capable of Efficiently Hydrolyzing a Variety of Natural Flavonoid Diglycosides. ResearchGate. [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. University of Puget Sound. [Link]

- Google Patents. (n.d.). WO2022229069A1 - Process to produce mono-rhamnolipids.

-

Tarayre, C., et al. (2019). Biochemical Characterization of the α-l-Rhamnosidase DtRha from Dictyoglomus thermophilum: Application to the Selective Derhamnosylation of Natural Flavonoids. ACS Omega, 4(1), 2261-2271. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. LibreTexts. [Link]

-

Khan Academy. (n.d.). Electronegativity and chemical shift. Khan Academy. [Link]

-

ResearchGate. (n.d.). Structure elucidation of five new iridoid glucosides from the leaves of Avicennia marina. ResearchGate. [Link]

-

Michigan State University Chemistry. (n.d.). Proton NMR Table. MSU Chemistry. [Link]

-

PubChem. (n.d.). Kaempferol 3-O-(Alpha-L-Rhamnopyranosyl(1->2)-Beta-D-Galactopyranosyl). PubChem. [Link]

-

PubChem. (n.d.). Kaempferol 3-O-(Alpha-L-Rhamnopyranosyl(1->2)-Beta-D-Glucopyranosyl). PubChem. [Link]

-

NP-MRD. (2021). Showing NP-Card for pyrrolemarumine 4'-O-alpha-L-rhamnopyranoside (NP0040501). Natural Products Magnetic Resonance Database. [Link]

-

ResearchGate. (n.d.). UV spectra of the six compounds. a kaempferol 3-O-{β-d-glucopyranosyl(1 → 2). ResearchGate. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study | Springer Nature Experiments [experiments.springernature.com]

- 3. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. MASONACO - LC-HRMS Applications [masonaco.org]

- 6. LC-HRMS/MS-Based Metabolomics Approaches Applied to the Detection of Antifungal Compounds and a Metabolic Dynamic Assessment of Orchidaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Structural characterization of iridoid glucosides by ultra-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural characterization and identification of iridoid glycosides, saponins, phenolic acids and flavonoids in Flos Lonicerae Japonicae by a fast liquid chromatography method with diode-array detection and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. spectrabase.com [spectrabase.com]

- 13. web.pdx.edu [web.pdx.edu]

- 14. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 15. Proton NMR Table [www2.chemistry.msu.edu]

- 16. Structure elucidation of five new iridoid glucosides from the leaves of Avicennia marina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Determination of the Absolute Configuration - Creative Proteomics [creative-proteomics.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Determination of the absolute configuration of sugar residues using gas chromatography. Method with potential for elimination of references - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. jackwestin.com [jackwestin.com]

An In-Depth Technical Guide to the Potential Biological Activities of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside

Abstract: Natural products remain a vital source of chemical diversity and novel pharmacological leads.[1][2] Among these, sesquiterpene lactones represent a vast and structurally diverse class of secondary metabolites, primarily found in the Asteraceae family, with over 5000 reported structures.[3][4] These compounds are renowned for a wide spectrum of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[3][5][6] This guide focuses on the putative biological activities of a specific, likely novel, molecule: 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside. As direct literature on this compound is not available, this document serves as an investigational framework. By dissecting its core chemical structures—a sesquiterpene lactone aglycone and a rhamnose glycoside moiety—we will project its potential pharmacological profile, propose mechanisms of action, and provide detailed, field-proven protocols for its systematic evaluation. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to explore and validate the therapeutic potential of novel sesquiterpene lactone glycosides.

Introduction and Molecular Scaffolding

2-Desoxypleniradin-4-O-α-L-rhamnopyranoside belongs to the class of sesquiterpenoid glycosides. This classification points to a bipartite structure: a 15-carbon (C15) sesquiterpene lactone core, "2-Desoxypleniradin," and a covalently attached L-rhamnose sugar, forming a rhamnopyranoside. The biological activity of such molecules is often a synergistic or modulated function of these two components.

-

The Sesquiterpene Lactone (SL) Core: SLs are well-documented as the active constituents in many medicinal plants used traditionally to treat inflammatory conditions.[5] The majority of their biological effects, particularly cytotoxicity and anti-inflammatory activity, are attributed to the presence of an α,β-unsaturated carbonyl group, most commonly within an α-methylene-γ-lactone ring.[3][5] This functional group acts as an electrophilic Michael acceptor, enabling the molecule to form covalent bonds with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in key proteins.[3][6] This alkylation can irreversibly inhibit enzymes or transcription factors, thereby disrupting cellular signaling pathways critical for cell proliferation or inflammation.[5]

-

The Rhamnopyranoside Moiety: The attachment of a rhamnose sugar can significantly alter the parent aglycone's properties. Glycosylation generally increases water solubility, which can impact pharmacokinetics. Furthermore, the sugar moiety itself is not inert; rhamnopyranoside-containing natural products have been independently investigated for antimicrobial and anticancer activities.[7][8] The presence and position of the sugar can influence how the molecule interacts with cell membranes, transporters, and target proteins, potentially altering its potency and selectivity. For instance, studies on kaempferol and its rhamnosides have shown that the position and number of rhamnose units can negatively or positively affect biological activity, highlighting the sugar's role as a key pharmacophore modulator.[9]

This guide will therefore explore the activities predicted to arise from this composite structure, focusing on two primary, high-probability areas: Cytotoxicity against cancer cell lines and Anti-inflammatory effects.

Putative Biological Activity I: Cytotoxicity and Anticancer Potential

A preponderant activity of sesquiterpene lactones is cytotoxicity.[10] Compounds like artemisinin and parthenolide have been extensively studied for their potent anticancer effects.[3] The mechanism is largely believed to be the selective alkylation of proteins that control cell division and survival, ultimately pushing the cell towards apoptosis.[5]

Proposed Mechanism of Action: Covalent Inhibition and Oxidative Stress

The cytotoxic potential of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside is likely mediated by the Michael addition reactivity of its sesquiterpene lactone core.[3][6] This can impact multiple cellular processes:

-

Enzyme Inhibition: Covalent binding to critical enzymes involved in cellular metabolism or proliferation can halt cell growth.

-

Disruption of Redox Homeostasis: SLs can target the glutathione system. By depleting intracellular glutathione (GSH), a primary antioxidant, they can induce a massive increase in reactive oxygen species (ROS), leading to lethal oxidative stress and subsequent apoptosis.[11]

-

Induction of Apoptosis: The accumulation of ROS and dysfunction of key proteins can trigger the intrinsic apoptotic pathway, characterized by mitochondrial depolarization and activation of executioner caspases like caspase-3.[12]

The rhamnose moiety may enhance selectivity towards certain cancer cell types or improve uptake, potentially leading to a favorable therapeutic window.[8]

Experimental Workflow for Cytotoxicity Screening

A logical first step in evaluating a novel compound is to perform a broad cytotoxicity screen against a panel of human cancer cell lines and a non-cancerous control line to determine potency and selectivity.

Caption: General workflow for in-vitro cytotoxicity screening using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is designed to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) and non-cancerous cells (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation and Treatment: Prepare a 10 mM stock solution of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside in DMSO. Create a series of 2-fold dilutions in culture medium. Replace the medium in the cell plates with 100 µL of medium containing the compound dilutions (e.g., from 100 µM down to 0.1 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the treated plates for 48 or 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log of the compound concentration and determine the IC50 value using non-linear regression. The Selectivity Index (SCI) is calculated as: SCI = IC50 (non-cancerous cells) / IC50 (cancer cells). An SCI value > 2 is generally considered promising.[12][13]

Data Presentation for Cytotoxicity

Results should be summarized in a clear table for comparative analysis.

| Cell Line | Type | IC50 (µM) after 48h | Selectivity Index (SCI) |

| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [Calculated Value] |

| A549 | Lung Carcinoma | [Experimental Value] | [Calculated Value] |

| HCT-116 | Colon Carcinoma | [Experimental Value] | [Calculated Value] |

| HEK293 | Normal Kidney | [Experimental Value] | N/A |

Putative Biological Activity II: Anti-inflammatory Effects

The use of SL-containing plants in traditional medicine for inflammatory ailments provides a strong rationale for investigating this activity.[5] The SL parthenolide, for example, is a potent anti-inflammatory agent.[5] The primary mechanism for this effect is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14]

Proposed Mechanism of Action: NF-κB Pathway Inhibition

NF-κB is a master regulator of the inflammatory response. In resting cells, it is sequestered in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by an inflammatory agent like lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus, where it activates the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-6.[14][15]

Sesquiterpene lactones can directly alkylate and inhibit components of this pathway. A key target is the IKK complex, preventing IκBα phosphorylation. Another potential target is NF-κB itself, where alkylation of a specific cysteine residue in the p65 subunit can block its ability to bind DNA. By inhibiting this pathway, 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside could potently suppress the production of inflammatory mediators.

Caption: Proposed inhibition of the NF-κB signaling pathway by the test compound.

Detailed Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol uses RAW 264.7 murine macrophages, a standard model for in-vitro inflammation studies.[14] It measures the production of nitric oxide, a key inflammatory mediator produced by iNOS.

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside (e.g., 1-50 µM) for 1 hour before inducing inflammation.

-

Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

A pink/magenta color will develop in the presence of nitrite (a stable product of NO).

-

-

Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

-

Parallel Viability Test: It is crucial to run a parallel MTT assay under the same conditions (with LPS) to ensure that the observed reduction in NO is not simply due to cytotoxicity.

Data Presentation for Anti-inflammatory Activity

| Compound Conc. (µM) | Nitrite Conc. (µM) | % NO Inhibition | Cell Viability (%) |

| Vehicle (No LPS) | [Value] | N/A | 100 |

| Vehicle (+ LPS) | [Value] | 0 | 100 |

| 1 | [Value] | [Calculated] | [Value] |

| 5 | [Value] | [Calculated] | [Value] |

| 10 | [Value] | [Calculated] | [Value] |

| 25 | [Value] | [Calculated] | [Value] |

| 50 | [Value] | [Calculated] | [Value] |

Conclusion and Future Directions

2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, as a member of the sesquiterpene lactone glycoside family, holds significant, predictable potential as a bioactive agent. The established pharmacology of its parent structural classes strongly suggests that it will exhibit both cytotoxic and anti-inflammatory properties, primarily through covalent modification of key cellular proteins like those in the NF-κB pathway.

The experimental protocols detailed in this guide provide a robust, validated starting point for the empirical investigation of these activities. Positive results from these initial screens would warrant a deeper mechanistic investigation, including:

-

Target Identification: Utilizing chemical proteomics to identify the specific proteins that are alkylated by the compound.

-

Pathway Analysis: Performing Western blots to confirm the inhibition of IκBα phosphorylation and NF-κB nuclear translocation.

-

In Vivo Studies: Progressing to animal models of cancer or inflammation to validate in-vitro findings.

By systematically applying this investigational framework, researchers can efficiently elucidate the therapeutic potential of this and other novel natural products, paving the way for the development of next-generation pharmacological agents.

References

-

Chadwick, M., Trewin, H., Gawthrop, F., & Wagstaff, C. (2013). Sesquiterpenoids Lactones: Benefits to Plants and People. International Journal of Molecular Sciences, 14(6), 12780–12805. [Link]

-

Amen, Y., et al. (2025). Exploring sesquiterpene lactones: structural diversity and antiviral therapeutic insights. RSC Advances. [Link]

-

Dobrescu, A., et al. (2017). Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis. Journal of Analytical Methods in Chemistry. [Link]

-

Merfort, I. (2011). Sesquiterpene lactones: Structural diversity and their biological activities. ResearchGate. [Link]

-

Bezerra, D. P., et al. (2021). The Antitumor Activity of Piplartine: A Review. Molecules, 26(23), 7235. [Link]

-

Chadwick, M., et al. (2013). Sesquiterpenoids Lactones: Benefits to Plants and People. PMC - PubMed Central. [Link]

-

Sanaullah, A. F. M., et al. (2023). Rhamnopyranoside-Based Fatty Acid Esters as Antimicrobials: Synthesis, Spectral Characterization, PASS, Antimicrobial, and Molecular Docking Studies. Molecules, 28(2), 859. [Link]

-

Hossain, M. E., et al. (2022). Naturally Occurring Rhamnopyranosides as Anticancer Agents: Molecular Docking and ADMET Study. Journal of Applied Science & Process Engineering. [Link]

-

ResearchGate. (n.d.). Naturally occurring important rhamnopyranosides (1), (2) and (3). [Link]

-

Peluso, I., et al. (2009). Anti-inflammatory and vascularprotective properties of 8-prenylapigenin. British Journal of Pharmacology, 158(4), 1125–1134. [Link]

-

Roy, M. K., et al. (2014). Tumor-selective cytotoxicity of a novel pentadiene analogue on human leukemia/lymphoma cells. BMC Cancer, 14, 80. [Link]

-

Kim, Y. S., et al. (2015). In Vivo and In Vitro Antitumor Effects of Platycodin D, a Saponin Purified from Platycodi Radix on the H520 Lung Cancer Cell. Evidence-Based Complementary and Alternative Medicine. [Link]

-

Mendoza, L., et al. (2022). Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study. Molecules, 27(19), 6245. [Link]

-

Garcia, Y. E., et al. (2018). Pyronaridine exerts potent cytotoxicity on human breast and hematological cancer cells through induction of apoptosis. PLoS One, 13(11), e0206467. [Link]

-

Goettert, M. I., et al. (2022). In vivo and in vitro anti-inflammatory and anticoagulant activities of Myrciaria plinioides D. Legrand ethanol leaf extract. Inflammopharmacology, 30(2), 555–566. [Link]

-

Chan, E. W. C., et al. (2024). Natural Products with Pharmaceutical Activities. Molecules, 29(10), 2329. [Link]

-

O'Sullivan, S. E., et al. (2023). Therapeutic Use of Palmitoylethanolamide as an Anti-Inflammatory and Immunomodulator. International Journal of Molecular Sciences, 24(21), 15900. [Link]

-

Li, H., et al. (2018). Anti-inflammatory effect of delphinidin on intramedullary spinal pressure in a spinal cord injury rat model. Experimental and Therapeutic Medicine, 16(5), 4143–4150. [Link]

-

Al-Harrasi, A., et al. (2024). Natural product pharmacology: the British Journal of Pharmacology perspective. British Journal of Pharmacology. [Link]

-

Kumar, V., et al. (2021). Biological Importance, Therapeutic Benefit and Analytical Aspects of Bioactive Flavonoid Pectolinarin in the Nature. Current Pharmaceutical Biotechnology, 22(13), 1735–1746. [Link]

-

Lan, X., et al. (2017). Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities. BioMed Research International. [Link]

-

Al-Magbali, M. A., et al. (2020). Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis. PLoS One, 15(7), e0235749. [Link]

-

Simmler, C., et al. (2013). Phytochemistry and Biological Properties of Glabridin. Fitoterapia, 90, 160–184. [Link]

-

Surowiak, A. K., et al. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. International Journal of Molecular Sciences, 22(9), 5036. [Link]

-

Aref, Z. F., et al. (2008). Pentoxifylline reduces pro-inflammatory and increases anti-inflammatory activity in patients with coronary artery disease--a randomized placebo-controlled study. Atherosclerosis, 196(1), 434–442. [Link]

-

Lim, H., et al. (2015). Kaempferol and Kaempferol Rhamnosides with Depigmenting and Anti-Inflammatory Properties. Molecules, 20(3), 3857–3867. [Link]

-

da Silva, G. N., et al. (2023). Cytotoxicity Induced by Newly Synthesized Palladium (II) Complexes Lead to the Death of MCF-7 and MDA-MB-435 Cancer Cell Lines. Advanced Pharmaceutical Bulletin, 13(1), 160–169. [Link]

-

Gurjar, M. K., & Reddy, K. R. (1992). Synthesis of methyl 2,4-di-O-methyl-3-O-(2-O-methyl-alpha-L-rhamnopyranosyl)-alpha-L-rhamnopyranoside: di- and tri-saccharide segments of a phenolic glycolipid of Mycobacterium kansasii. Carbohydrate Research, 226(2), 233–238. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Natural product pharmacology: the British Journal of Pharmacology perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Exploring sesquiterpene lactones: structural diversity and antiviral therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08125K [pubs.rsc.org]

- 7. Rhamnopyranoside-Based Fatty Acid Esters as Antimicrobials: Synthesis, Spectral Characterization, PASS, Antimicrobial, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Naturally Occurring Rhamnopyranosides as Anticancer Agents: Molecular Docking and ADMET Study | Journal of Applied Science & Process Engineering [publisher.unimas.my]

- 9. Kaempferol and Kaempferol Rhamnosides with Depigmenting and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Antitumor Activity of Piplartine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tumor-selective cytotoxicity of a novel pentadiene analogue on human leukemia/ lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyronaridine exerts potent cytotoxicity on human breast and hematological cancer cells through induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory and vascularprotective properties of 8-prenylapigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory effect of delphinidin on intramedullary spinal pressure in a spinal cord injury rat model - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Anti-Inflammatory Nexus: Mechanistic Hypotheses for 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside

A Technical Guide for Advanced Research and Drug Development

Authored by: Senior Application Scientist

Abstract

2-Desoxypleniradin-4-O-α-L-rhamnopyranoside, an iridoid glycoside, represents a class of natural products with significant therapeutic potential, particularly in the realm of inflammatory diseases. While preliminary evidence may suggest anti-inflammatory properties, the precise molecular mechanisms underpinning its bioactivity remain largely uncharacterized. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the mechanistic underpinnings of this compound. We will delve into three core, plausible hypotheses centered on the modulation of pivotal inflammatory signaling cascades: the NF-κB, MAPK, and JAK-STAT pathways. For each hypothesis, we will present the scientific rationale and a detailed, self-validating experimental workflow designed to rigorously test the proposed mechanism of action. This guide is intended to serve as a foundational resource to accelerate the investigation and potential clinical translation of 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside as a novel anti-inflammatory agent.

Introduction: The Therapeutic Potential of Iridoid Glycosides

Iridoids are a large group of monoterpenoid secondary metabolites widely distributed in the plant kingdom, many of which are recognized for their diverse pharmacological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects.[1][2] Their therapeutic potential often stems from their ability to modulate key signaling pathways involved in disease pathogenesis.[3][4] 2-Desoxypleniradin-4-O-α-L-rhamnopyranoside belongs to this promising class of compounds. While its specific biological activities are not extensively documented in publicly available literature, its structural classification as an iridoid glycoside provides a strong rationale for investigating its potential as an anti-inflammatory agent.[2][5]